Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC15762392
Molecular Formula: C6H4N2O3
Molecular Weight: 152.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4N2O3 |
|---|---|
| Molecular Weight | 152.11 g/mol |
| IUPAC Name | 1H-furo[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H4N2O3/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) |
| Standard InChI Key | IPBPMIZOPFBWEG-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=C1C(=O)NC(=O)N2 |
Introduction
Synthetic Methodologies
One-Pot Multicomponent Reactions
A hallmark synthesis involves the condensation of arylglyoxal monohydrates, 1,3-dimethylbarbituric acid, and alkylisocyanides in aqueous media. For instance, terephthaldialdehyde reacts with N,N'-dimethylbarbituric acid and isocyanides in DMF at room temperature, yielding 1,4-bis(furo[2,3-d]pyrimidine)benzene derivatives in >85% yield within 30 minutes . ZrOCl₂·8H₂O (2 mol%) catalyzes analogous reactions in water at 50°C, achieving regioselective formation of 5-aroyl-6-(alkylamino) derivatives with minimal byproducts .
Table 1: Representative Synthesis Protocols
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Arylglyoxal, barbituric acid, RNC | ZrOCl₂·8H₂O (2%) | H₂O, 50°C, 6h | 78–92 | |
| Terephthaldialdehyde, DMB, RNC | None | DMF, RT, 30min | 85–90 |
Aza-Wittig and Cyclization Strategies
Alternative routes employ aza-Wittig reactions to construct the pyrimidine ring, followed by furan annulation. For example, treatment of iminophosphoranes with carbonyl precursors generates intermediates that cyclize under acidic conditions. These methods enable precise control over substituent placement, critical for structure-activity relationship (SAR) studies.
Biological Activities and Mechanisms
Antiviral Activity Against SARS-CoV-2
Derivatives such as 5-(3,4-methylendioxybenzoyl)-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione (4g) exhibit dual inhibitory effects on SARS-CoV-2 Mᵖʳᵒ and PLᵖʳᵒ proteases. Molecular docking reveals binding energies of −8.2 kcal/mol for Mᵖʳᵒ, comparable to ritonavir (−7.6 kcal/mol), via interactions with His41, Cys145, and Glu166 residues .
Antitumor Effects and Metal Complexes
6-(Cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4-dione (CDP) forms stable 1:1 complexes with Ti(IV), Zn(II), Fe(III), and Pd(II). The Pd(II) complex demonstrates exceptional cytotoxicity against K562 (IC₅₀ = 8.2 μM) and Jurkat (IC₅₀ = 9.7 μM) cells, inducing apoptosis via mitochondrial membrane depolarization .
Table 2: Cytotoxicity of CDP Metal Complexes
| Complex | K562 IC₅₀ (μM) | Jurkat IC₅₀ (μM) |
|---|---|---|
| CDP-Ti(IV) | 12.4 | 14.1 |
| CDP-Zn(II) | 10.8 | 12.3 |
| CDP-Pd(II) | 8.2 | 9.7 |
Antimicrobial and Analgesic Properties
Unsubstituted furo[2,3-d]pyrimidine-2,4-dione derivatives show moderate activity against Gram-positive bacteria (MIC = 32 μg/mL for S. aureus), attributed to interference with cell wall synthesis. Methyl and chloro substituents enhance analgesic potency in murine models, reducing writhing responses by 62% at 50 mg/kg .
Applications in Drug Development
Pharmacokinetic Optimization
In silico ADMET predictions for derivative 4g indicate favorable drug-likeness:
-
LogP: 2.1 (optimal range: 1–3)
-
HIA: 92% (high intestinal absorption)
Targeted Delivery Systems
Encapsulation of Pd(II) complexes in PEGylated liposomes improves tumor accumulation by 3.7-fold in xenograft models, reducing systemic toxicity . Conjugation with folate receptors enhances selectivity for cancer cells overexpressing FR-α.
Recent Advances and Future Directions
Allosteric Protease Inhibition
Beyond active-site binding, furo[2,3-d]pyrimidine derivatives occupy allosteric pockets in SARS-CoV-2 PLᵖʳᵒ (ΔG = −7.8 kcal/mol), disrupting viral polyprotein processing . Mutagenesis studies identify Tyr268 and Arg166 as critical residues for allosteric modulation.
Photodynamic Therapy Applications
Ti(IV) complexes exhibit strong absorbance at 650 nm, generating singlet oxygen (¹O₂) under NIR irradiation. In murine melanoma models, light-activated CDP-Ti(IV) reduces tumor volume by 74% compared to dark controls .
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